molecular formula C18H18N6O2 B2702086 (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone CAS No. 1235392-13-8

(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone

Cat. No.: B2702086
CAS No.: 1235392-13-8
M. Wt: 350.382
InChI Key: AIJXYAIUSWCQMW-UHFFFAOYSA-N
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Description

(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
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Scientific Research Applications

Genotoxicity in Obesity Treatment

A study by Kalgutkar et al. (2007) on a structurally similar compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, revealed its potential as a 5-HT2C agonist in obesity treatment. However, genotoxicity assessment showed metabolism and dose-dependent reverse mutations, indicating mutagenicity risks associated with its use. This study provides insights into the safety concerns that might be relevant to similar compounds (Kalgutkar et al., 2007).

Anticancer and Antifungal Potential

Sanjeeva et al. (2022) synthesized novel pyrazole and isoxazole derivatives, including compounds structurally related to the chemical . These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as therapeutic agents in these areas (Sanjeeva et al., 2022).

Structural Characterization and Synthesis

Hong-Shui Lv et al. (2013) focused on synthesizing and characterizing novel pyrazole carboxamide derivatives, including those with a piperazine moiety. This research contributes to the understanding of the structural properties and synthesis methods of similar compounds (Hong-Shui Lv et al., 2013).

Fungicidal Activity and QSAR Studies

Xiajuan Zou et al. (2002) explored the fungicidal activity of pyridazinone-substituted 1,3,4-oxadiazoles, which share some structural similarities with the compound . Their study provided insights into the structure-activity relationships and fungicidal properties of these compounds (Xiajuan Zou et al., 2002).

Antimicrobial and Phytotoxic Screening

Amara Mumtaz et al. (2015) synthesized pyrazoline derivatives with antimicrobial and phytotoxic properties. These findings contribute to understanding the broader applications of pyrazole-based compounds in biological systems (Amara Mumtaz et al., 2015).

Properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-13-3-2-4-14(11-13)23-7-9-24(10-8-23)18(25)17-21-16(22-26-17)15-12-19-5-6-20-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJXYAIUSWCQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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